molecular formula C6H12ClNO3 B1432550 trans-2-Methylmorpholine-3-carboxylic acid hydrochloride CAS No. 1807882-36-5

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride

Cat. No. B1432550
M. Wt: 181.62 g/mol
InChI Key: RHSLKJXCSUYWPS-JBUOLDKXSA-N
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Description

“trans-2-Methylmorpholine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1807882-36-5 . It has a molecular weight of 181.62 .


Molecular Structure Analysis

The IUPAC name for this compound is (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride . The InChI code is 1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

1. Crystal Structure Analysis

The crystal structure of various complexes related to N-methylmorpholine betaine (which is closely related to trans-2-Methylmorpholine-3-carboxylic acid hydrochloride) has been extensively studied. For example, the crystal structure of bis(N-methylmorpholine betaine) hydrochloride was solved, revealing important details about the molecular arrangement and hydrogen bonding patterns (Dega-Szafran et al., 2002).

2. Chemical Synthesis and Derivatization

Trans-2-Methylmorpholine-3-carboxylic acid hydrochloride and its derivatives have been used in various synthetic processes. For instance, Kunishima et al. (1999) described the use of N-methylmorpholine in the synthesis of amides and esters, highlighting its role as an efficient condensing agent in these chemical reactions (Kunishima et al., 1999).

3. Inclusion Compounds and Host-Guest Chemistry

The formation of inclusion compounds, a type of host-guest chemistry, is another area where derivatives of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride have been studied. An example is the structure and hydrogen bonding in a 3:2 inclusion compound of N-methylmorpholine betaine hydrochloride with acetonitrile (Dega-Szafran et al., 2002).

4. Analytical Chemistry Applications

Derivatives of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride have been utilized in analytical chemistry, particularly in enhancing detectability and separation in LC/ESI-MS/MS. This was demonstrated in the derivatization of chiral carboxylic acids for improved enantiomeric separation and detection sensitivity (Higashi et al., 2012).

5. Catalysis and Chemical Transformations

The compounds related to trans-2-Methylmorpholine-3-carboxylic acid hydrochloride have been explored for their catalytic properties in various chemical transformations. For instance, Bailey et al. (1993) investigated oxo complexes of ruthenium, which include derivatives of N-methylmorpholine, as effective catalysts in the selective oxidation of organic substrates (Bailey et al., 1993).

6. Environmental and Plant Metabolism Studies

In the context of environmental science, derivatives of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride have been used to study plant metabolism and the translocation of chemicals in plants. Jaworski et al. (1955) used radioactive 2,4-D (a compound structurally related to trans-2-Methylmorpholine-3-carboxylic acid hydrochloride) to investigate the metabolism of this herbicide in bean plants (Jaworski et al., 1955).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and the precautionary statement P261 .

properties

IUPAC Name

(2R,3S)-2-methylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSLKJXCSUYWPS-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride

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